2-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-3-21-16(15-9-4-5-10-18-15)19-20-17(21)22-12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYIDYBWJQXWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618415-59-1 | |
| Record name | 2-(4-ETHYL-5-((3-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromopyridine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that compounds similar to 2-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibit significant antifungal activity against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi by targeting ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Potential
Recent studies suggest that this compound may also possess anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit certain enzymes relevant to disease processes. For example, it may act as an inhibitor of specific cytochrome P450 enzymes, which play a pivotal role in drug metabolism and the synthesis of steroid hormones .
Agricultural Applications
Fungicides
In agriculture, triazole compounds are widely used as fungicides. The compound's structure allows it to be effective against a range of fungal pathogens affecting crops. Its application can help in managing diseases such as rusts and blights in various plants .
Plant Growth Regulators
There is emerging evidence that some triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or by enhancing stress resistance in plants .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has shown that adding such compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Position 4 Substituents: Ethyl (target compound) vs. phenyl (5q, 3n) vs. thiophen-2-ylmethyl (). Phenyl or thiophen-2-ylmethyl groups may enhance π-stacking in biological targets, as seen in kinase inhibitors .
Position 5 Thio-Substituents :
- The 3-methylbenzylthio group in the target compound introduces moderate steric hindrance compared to bulkier groups like 4-iodobenzylthio () or electron-withdrawing 4-nitrobenzylthio (3n) .
- Fluorinated benzylthio groups (e.g., 3-fluorobenzyl in 5q) may enhance metabolic stability via reduced oxidative degradation .
Position 3 Heteroaromatic Groups :
- Pyridin-2-yl (target) vs. pyridin-4-yl (5q, 3n). The pyridine ring position affects electronic distribution; pyridin-4-yl is more electron-deficient, influencing binding to metal ions or receptors .
Biological Activity
The compound 2-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS Number: 618415-59-1) belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 310.41 g/mol. The structure features a triazole ring linked to a pyridine moiety, which is characteristic of many biologically active compounds.
Biological Activities
- Antifungal Activity
- Antioxidant Properties
-
Anticancer Activity
- Research indicates that certain triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against human colon carcinoma (HCT116), human cervix carcinoma (HeLa), and human breast adenocarcinoma (MCF7), showing varying degrees of cytotoxicity . However, specific data on the compound remains limited.
Study on Antifungal Activity
A study investigated the antifungal efficacy of various triazole derivatives against Candida albicans. The compound demonstrated effective inhibition at concentrations as low as 2 mg/100 μL .
Actoprotective Activity
Another study focused on the actoprotective effects of synthesized triazole derivatives in rats subjected to forced swimming tests. Although This compound was not specifically tested, related compounds showed moderate actoprotective effects compared to standard drugs .
Data Tables
| Biological Activity | Tested Compound | Target Organism/Cell Line | Concentration | Effectiveness |
|---|---|---|---|---|
| Antifungal | 2-(4-Ethyl... | Candida albicans | 2 mg/100 μL | Significant |
| Anticancer | Similar Triazoles | HCT116 | 10 μM | Varying |
| Actoprotective | Related Compounds | Rat Model | 10% body weight | Moderate |
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but require strict temperature control to avoid side reactions .
- Catalysts : Adding catalytic bases (e.g., NaOH) improves thiolate intermediate formation, enhancing yield by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >85% yield .
Q. Table 1: Synthesis Conditions and Yields from Representative Studies
| Precursor System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazide + Aldehyde | Ethanol | 80 | 12 | 72 | |
| Thiourea Cyclization | DMF | 100 | 6 | 88 | |
| Microwave-Assisted | Ethanol | 100 | 0.5 | 91 |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole-CH2 at δ 4.5–5.0 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbon signals.
Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 353.1) .
Infrared Spectroscopy (IR) : Detects thioether (C-S, 650–700 cm⁻¹) and triazole ring (C=N, 1500–1600 cm⁻¹) .
Critical Note : Purity assessment via HPLC (C18 column, methanol/water gradient) is essential to confirm >95% purity for biological assays .
Advanced: How can researchers design experiments to evaluate enzyme inhibitory activity, and what controls are necessary?
Methodological Answer:
Experimental Design :
Target Selection : Prioritize enzymes linked to triazole bioactivity (e.g., cytochrome P450, acetylcholinesterase) .
Assay Setup :
- Inhibition Kinetics : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterases).
- Dose-Response Curves : Test 5–7 concentrations (1 nM–100 µM) to calculate IC50 values .
Controls :
- Positive Control : Known inhibitors (e.g., ketoconazole for CYP450).
- Negative Control : Vehicle (DMSO ≤1%) to exclude solvent effects .
Data Contradiction Analysis : If IC50 varies across studies, validate assay conditions (pH, temperature) and compound stability (e.g., pre-incubate compound to rule out degradation) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., compare bond angles in triazole rings to confirm substituent positioning) .
Assay Standardization :
- Use uniform cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
- Normalize data to internal standards (e.g., ATP levels for viability assays) .
Meta-Analysis : Compare substituent effects (e.g., 3-methylbenzyl vs. 4-fluorobenzyl thioethers) to identify structure-activity trends .
Example : A 2025 study found that electron-withdrawing groups (e.g., -NO2) on the benzyl ring enhance antifungal activity by 40%, resolving prior discrepancies in potency rankings .
Advanced: How does the substitution pattern on the triazole ring influence physicochemical properties and bioactivity?
Methodological Answer:
Substituent Effects :
Q. Computational Modeling :
Q. Table 2: Impact of Substituents on Bioactivity
| Substituent | logP | Antifungal IC50 (µM) | Reference |
|---|---|---|---|
| 4-Ethyl, 3-MeBenzyl | 3.2 | 12.4 | |
| 4-Phenyl, 4-FBenzyl | 2.8 | 18.9 | |
| 4-Methyl, 2-ClBenzyl | 3.5 | 9.7 |
Methodological: What computational methods predict binding affinity with target enzymes?
Q. Answer :
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
Free Energy Perturbation (FEP) : Quantify ΔG changes upon substituent modification (e.g., -CH3 to -CF3) .
QSAR Models : Use 2D descriptors (e.g., polar surface area, H-bond donors) to correlate structure with IC50 values .
Software Tools : Schrödinger Suite, GROMACS, or MOE for docking; Gaussian09 for DFT .
Experimental Design: How should long-term stability studies be structured?
Q. Methodological Answer :
Conditions :
- Temperature : 25°C (ambient), 40°C (accelerated).
- Humidity : 60% RH (ICH Q1A guidelines) .
Sampling Intervals : 0, 3, 6, 12, 24 months.
Analytics :
- HPLC-PDA to monitor degradation products.
- Mass spectrometry to identify oxidation (e.g., sulfoxide formation) .
Q. Table 3: Stability Study Parameters
| Condition | Duration (Months) | Key Degradation Pathway | Reference |
|---|---|---|---|
| 25°C, 60% RH | 24 | Hydrolysis (triazole ring) | |
| 40°C, 75% RH | 6 | Oxidation (thioether) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
